molecular formula C8H7BrINO B7857294 5-bromo-2-iodo-N-methylbenzamide

5-bromo-2-iodo-N-methylbenzamide

Cat. No.: B7857294
M. Wt: 339.96 g/mol
InChI Key: CWMSQEXVDRQURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-methylbenzamide typically involves the halogenation of N-methylbenzamide. One common method is the sequential bromination and iodination of N-methylbenzamide. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The iodination step can be performed using iodine or an iodinating agent such as iodine monochloride (ICl) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-2-iodo-N-methylbenzamide can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amide group.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted benzamides.

Scientific Research Applications

Chemistry: 5-bromo-2-iodo-N-methylbenzamide is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-methylbenzamide depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amide and halogen functional groups. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 5-bromo-2-chloro-N-methylbenzamide
  • 5-iodo-2-chloro-N-methylbenzamide
  • 5-bromo-2-fluoro-N-methylbenzamide

Comparison: Compared to similar compounds, 5-bromo-2-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and provide distinct chemical properties. For example, the larger atomic radius of iodine compared to chlorine or fluorine can influence the compound’s steric and electronic effects, making it more suitable for specific applications in synthesis and research.

Properties

IUPAC Name

5-bromo-2-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSQEXVDRQURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.